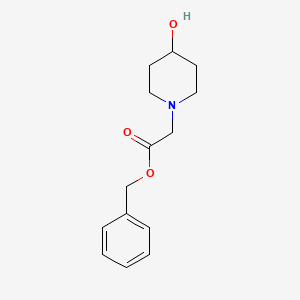

Benzyl 2-(4-hydroxypiperidin-1-yl)acetate

Vue d'ensemble

Description

Benzyl 2-(4-hydroxypiperidin-1-yl)acetate is a chemical compound with the molecular formula C14H19NO3 It is characterized by the presence of a benzyl group, a piperidine ring, and an acetate moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(4-hydroxypiperidin-1-yl)acetate typically involves the reaction of benzyl bromide with 4-hydroxypiperidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures. The resulting intermediate is then treated with acetic anhydride to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Analyse Des Réactions Chimiques

Types of Reactions

Benzyl 2-(4-hydroxypiperidin-1-yl)acetate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

Benzyl 2-(4-hydroxypiperidin-1-yl)acetate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of Benzyl 2-(4-hydroxypiperidin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

Piperidine: A simple heterocyclic amine with a similar ring structure.

Benzyl acetate: Contains a benzyl group and an acetate moiety but lacks the piperidine ring.

4-Hydroxypiperidine: Shares the piperidine ring and hydroxyl group but lacks the benzyl and acetate groups.

Uniqueness

Benzyl 2-(4-hydroxypiperidin-1-yl)acetate is unique due to the combination of its structural features, which confer specific chemical and biological properties

Activité Biologique

Benzyl 2-(4-hydroxypiperidin-1-yl)acetate is a compound of interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound features a benzyl group, an acetate moiety, and a hydroxypiperidine structure. Its molecular formula is . The presence of the hydroxyl group enhances its solubility and interaction with biological targets, which is crucial for its pharmacological effects.

1. Antioxidant Activity

Research indicates that derivatives of this compound exhibit significant antioxidant properties. For instance, compounds synthesized from this precursor have shown effective inhibition of lipid peroxidation and antioxidant activity in various assays such as DPPH and ABTS radical scavenging tests. Notably, one derivative demonstrated an IC50 value of 10 μM against soybean lipoxygenase (LOX), indicating strong anti-inflammatory potential.

2. Antimicrobial Properties

The compound has also been studied for its antimicrobial activity. Recent findings suggest that derivatives synthesized from this compound display substantial antibacterial and antifungal effects comparable to standard treatments. The mechanism involves the disruption of microbial cell membranes, which enhances the efficacy of these derivatives against resistant strains.

3. Neurological Effects

The piperidine ring structure is known for its central nervous system activity. Compounds derived from this compound have been investigated for their potential in treating neurological disorders. They may act as inhibitors of specific enzymes or receptors involved in neurotransmitter regulation, thereby offering therapeutic benefits in conditions such as depression or anxiety .

Synthesis Methods

The synthesis of this compound typically involves:

- Starting Materials : Benzyl acetate and 4-hydroxypiperidine.

- Reactions : The reaction conditions often include refluxing in an organic solvent or using microwave-assisted synthesis to enhance yield and purity.

- Purification : The resulting compounds are purified using chromatographic techniques to isolate active derivatives.

Case Study 1: Antioxidant Properties

A study evaluated the antioxidant capacity of nitrones synthesized from this compound. The results indicated significant inhibition of oxidative stress markers in vitro, suggesting potential applications in preventing oxidative damage associated with chronic diseases.

Case Study 2: Antimicrobial Efficacy

In another study, derivatives were tested against various bacterial strains, including MRSA. The results showed that certain compounds exhibited minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics, highlighting their potential as next-generation antimicrobial agents.

Summary of Biological Activities

| Activity Type | Mechanism/Target | Key Findings |

|---|---|---|

| Antioxidant | LOX Inhibition | IC50 = 10 μM |

| Antimicrobial | Cell Membrane Disruption | Effective against resistant strains |

| Neurological | Enzyme/Receptor Inhibition | Potential therapeutic effects on CNS disorders |

Propriétés

IUPAC Name |

benzyl 2-(4-hydroxypiperidin-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c16-13-6-8-15(9-7-13)10-14(17)18-11-12-4-2-1-3-5-12/h1-5,13,16H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBVZEOYVQKOMBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.